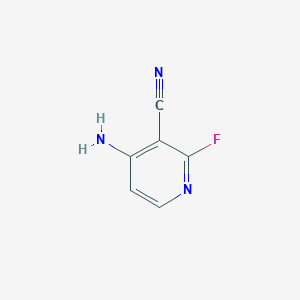

4-Amino-2-fluoronicotinonitrile

説明

Historical Context and Evolution of Nicotinonitrile Scaffolds in Organic Chemistry Research

The exploration of nicotinonitrile and its analogues has a rich history, with extensive research dedicated to developing synthetic pathways to these versatile heterocyclic compounds. chemicalbook.com Initially, the interest in nicotinonitriles stemmed from their relationship to nicotinic acid (vitamin B3), a vital nutrient. nih.gov The industrial synthesis of nicotinic acid can be achieved through the hydrolysis of nicotinonitrile, which itself is produced by the oxidation of 3-picoline. nih.gov

Over the years, the focus has expanded dramatically, with nicotinonitrile scaffolds now recognized as privileged structures in drug discovery. nih.govbldpharm.com A significant body of research has demonstrated that derivatives of nicotinonitrile possess a wide array of biological activities. nih.govbldpharm.comchemicalbook.com This has led to the development of several marketed drugs containing the nicotinonitrile core, such as bosutinib, neratinib, milrinone, and olprinone, which are used in the treatment of various diseases. nih.govbldpharm.com The ability to functionalize the nicotinonitrile ring at various positions has allowed chemists to create vast libraries of compounds for screening, leading to the discovery of potent agents with diverse therapeutic applications. americanelements.comchemicalbook.com

Fundamental Importance of Halogenated Pyridine (B92270) Derivatives in Advanced Synthesis

Halogenated pyridines are indispensable building blocks in modern organic synthesis, serving as versatile intermediates for the creation of more complex molecules. nih.govfu-berlin.de The introduction of a halogen atom, such as fluorine, onto the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. nih.govfu-berlin.denih.gov This allows for the late-stage functionalization of complex molecules, a crucial strategy in drug development and the optimization of lead compounds. fu-berlin.demdpi.com

The presence of a fluorine atom, in particular, can profoundly influence the properties of a molecule. sigmaaldrich.comresearchgate.net Fluorine's high electronegativity and relatively small size can alter the electronic distribution within the pyridine ring, affecting its pKa, reactivity, and metabolic stability. nih.govsigmaaldrich.comresearchgate.net In medicinal chemistry, the strategic incorporation of fluorine is a well-established method to enhance a drug's potency, bioavailability, and pharmacokinetic profile. sigmaaldrich.comgoogle.com The unique properties of the carbon-fluorine bond contribute to increased lipophilicity and resistance to metabolic degradation, often leading to improved therapeutic efficacy. nih.govgoogle.com Consequently, the development of novel and selective methods for the halogenation and fluorination of pyridines remains an active and important area of chemical research. nih.govrsc.orgarkat-usa.org

Structural Elucidation and Research Relevance of 4-Amino-2-fluoronicotinonitrile within the Nicotinonitrile Class

While specific research literature on this compound is not extensively available, its structure suggests significant research potential based on the established roles of its constituent functional groups. The molecule combines the key features of a nicotinonitrile core, a 4-amino group, and a 2-fluoro substituent, each contributing to its unique chemical character.

The structural elucidation of such a molecule would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) would be crucial for determining the connectivity of atoms and the electronic environment of the nuclei. nih.gov Infrared (IR) spectroscopy would confirm the presence of the nitrile (C≡N) and amino (N-H) functional groups, while mass spectrometry would determine the molecular weight and fragmentation pattern.

The research relevance of this compound lies in its potential as a building block for novel therapeutic agents and functional materials. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the fluorine atom can enhance binding affinity to biological targets and improve metabolic stability. nih.gov The nitrile group is also a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or participate in various cycloaddition reactions. nih.gov The combination of these features in a single molecule makes this compound a highly attractive target for synthesis and further investigation in medicinal and materials chemistry. For instance, related aminofluorinated aromatic compounds are investigated as key intermediates in the synthesis of potent antagonists for receptors implicated in diseases like cancer. chemicalbook.com

Related Compounds and Their Properties

To illustrate the context of this compound, the following table presents information on related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Applications |

| 4-Amino-2-fluoropyridine | 18614-51-2 | C₅H₅FN₂ | A solid with a melting point of 83-88 °C. sigmaaldrich.com |

| 4-Aminopicolinonitrile | 98139-15-2 | C₆H₅N₃ | Also known as 4-Amino-2-cyanopyridine. americanelements.com |

| 4-Amino-2-chloro-6-fluorobenzonitrile | 1095188-13-8 | C₇H₄ClFN₂ | A fluorinated and chlorinated building block. bldpharm.com |

| 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 | C₈H₉FN₂O | Used in the synthesis of androgen receptor antagonists. chemicalbook.combldpharm.com |

| 2-Amino-4,6-diphenylnicotinonitrile | Not specified | C₁₉H₁₅N₃ | Investigated for cytotoxicity against cancer cell lines. mdpi.com |

Structure

3D Structure

特性

分子式 |

C6H4FN3 |

|---|---|

分子量 |

137.11 g/mol |

IUPAC名 |

4-amino-2-fluoropyridine-3-carbonitrile |

InChI |

InChI=1S/C6H4FN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) |

InChIキー |

XLZFRMHTWXEQLB-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C(=C1N)C#N)F |

製品の起源 |

United States |

Chemical Reactivity and Functionalization Studies of 4 Amino 2 Fluoronicotinonitrile

Reactivity of the Amino Group

The amino group at the 4-position of the pyridine (B92270) ring is a key site for functionalization, enabling the synthesis of a wide array of derivatives.

Amidation and Diverse Heterocycle Formation via Amino Functionality

The amino group of 4-amino-2-fluoronicotinonitrile can readily undergo amidation reactions. For instance, reaction with acyl chlorides or anhydrides under appropriate conditions can yield the corresponding N-acylated derivatives. This transformation is a common strategy to introduce diverse functionalities and build more complex molecular architectures.

Furthermore, the amino group serves as a crucial building block for the synthesis of various fused heterocyclic systems. Through condensation reactions with appropriate bifunctional reagents, the amino and adjacent nitrile or ring nitrogen can participate in cyclization cascades, leading to the formation of pyrimidines, triazoles, and other heterocyclic structures. These reactions often proceed through an initial nucleophilic attack by the amino group, followed by intramolecular cyclization and subsequent aromatization steps. The specific heterocyclic system formed is dependent on the nature of the co-reactant. youtube.com

Amination Reactions in Nicotinonitrile Derivatives

The amino group in aminonicotinonitrile derivatives can be introduced through various synthetic methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring with an amine source. For example, the reaction of 2-chloro-4-nitronicotinonitrile (B11787800) with an amine can lead to the corresponding 2-amino-4-nitronicotinonitrile. Subsequent reduction of the nitro group can then afford the 2,4-diaminonicotinonitrile (B11922606) derivative.

Additionally, amination can be achieved through multi-component reactions. For example, a one-pot synthesis involving the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds can lead to the formation of fluorinated 2-aminopyridine (B139424) compounds. rsc.orgrsc.org These methods provide efficient routes to aminonicotinonitrile derivatives, which are valuable precursors for further functionalization.

Reactivity of the Fluoro Group

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogen and the nitrile group at the 3-position.

Nucleophilic Aromatic Substitution Reactions on Fluorinated Nicotinonitriles

The fluorine atom in this compound is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This reactivity allows for the facile introduction of a wide range of nucleophiles at the 2-position of the pyridine ring. Common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of 2-alkoxy, 2-thio, and 2-amino substituted nicotinonitrile derivatives, respectively.

The rate of these SNAr reactions is significantly enhanced by the presence of the electron-withdrawing nitrile group. masterorganicchemistry.com The reaction typically proceeds through a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.gov The stability of this intermediate is a key factor in determining the feasibility and rate of the substitution reaction. In some cases, particularly with unactivated fluoroarenes, photoredox catalysis can be employed to facilitate the nucleophilic substitution under mild conditions. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 4-Amino-2-methoxynicotinonitrile |

| Ethanethiolate (C₂H₅S⁻) | 4-Amino-2-(ethylthio)nicotinonitrile |

| Ammonia (B1221849) (NH₃) | 2,4-Diaminonicotinonitrile |

Regioselective Fluorination Techniques for Pyridine Ring Systems

The synthesis of fluorinated pyridine derivatives, including this compound, often relies on regioselective fluorination techniques. One common method involves the use of electrophilic fluorinating agents, such as Selectfluor, on an activated pyridine ring. researchgate.netfigshare.com The regioselectivity of the fluorination is often directed by the existing substituents on the pyridine ring. For instance, the presence of an amino group can direct the fluorination to specific positions. figshare.com

Another approach involves nucleophilic fluorination, where a leaving group on the pyridine ring is displaced by a fluoride (B91410) source. For example, the reaction of a chlorinated pyridine precursor with a fluoride salt, such as potassium fluoride, can yield the corresponding fluorinated pyridine. The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Reactivity of the Nitrile (Cyano) Group

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.org Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring. nih.govnih.gov

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org The reaction proceeds through the formation of an amide intermediate, which can be isolated under controlled conditions. libretexts.orgyoutube.com Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields a primary amine. libretexts.org

Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to form various heterocyclic compounds. The specific reaction pathway and resulting product depend on the nature of the reacting partner and the reaction conditions.

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the ortho-amino and nitrile functionalities to build a new ring fused to the pyridine core.

One of the most common strategies involves the condensation of the amino group with a suitable reagent, followed by intramolecular cyclization onto the nitrile group. For instance, reaction with formic acid or its derivatives can lead to the formation of pyrimido[4,5-b]pyridine systems. mdpi.com The initial step is the formylation of the amino group, which then undergoes an intramolecular cyclization and tautomerization to yield the fused aromatic system.

Similarly, reaction with α,β-unsaturated ketones or esters can be employed to construct more complex polycyclic structures. The amino group can act as a nucleophile in a Michael addition reaction, with the resulting intermediate poised for cyclization involving the nitrile group, often under acidic or basic catalysis. The presence of the fluorine atom can influence the reactivity and regioselectivity of these cyclizations by modifying the electronic properties of the pyridine ring. While specific studies on this compound are not abundant, the reactivity of related aminoazoles in forming fused systems is well-documented. frontiersin.org

Table 1: Potential Cyclization Reactions of this compound

| Reagent | Resulting Fused System | Reaction Type |

| Formic Acid / Triethyl Orthoformate | Pyrimido[4,5-b]pyridine | Condensation / Cyclization |

| Guanidine | Diaminopyrimido[4,5-b]pyridine | Cyclocondensation |

| α,β-Unsaturated Ketones | Dihydropyridopyrimidines | Michael Addition / Cyclization |

| Isothiocyanates | Thiazolo[5,4-b]pyridine derivatives | Addition / Cyclization |

This table represents potential reactions based on the known reactivity of similar aminonitrile compounds.

Hydrolysis Pathways and Carboxylic Acid Derivative Formation

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 4-amino-2-fluoronicotinic acid, under either acidic or basic conditions. This transformation converts the electron-withdrawing cyano group into a versatile carboxylic acid handle, which can then be used for further functionalization, such as amide bond formation.

Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads first to a primary amide intermediate (4-amino-2-fluoronicotinamide) and then to the final carboxylic acid with the loss of ammonia. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation steps to yield the carboxylate salt, which is then neutralized to the carboxylic acid during workup.

The resulting 4-amino-2-fluoronicotinic acid is a valuable intermediate for creating a variety of carboxylic acid derivatives. arkat-usa.org For example, it can be coupled with amines to form amides using standard peptide coupling reagents or activated as an acid chloride or ester for subsequent reactions. uniurb.itbachem.com

Coupling Reactions for Complex Molecular Architectures

The 2-fluoro substituent on the pyridine ring serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The fluorine atom can be displaced by nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction or participate in transition-metal-catalyzed cross-coupling reactions. Although fluorine is a less reactive leaving group than chlorine or bromine, its substitution can be achieved under specific conditions, often requiring stronger nucleophiles or higher temperatures.

Transition-metal-free strategies have also been developed for the amination of organic fluorides, using reagents like silylboronates to mediate the C-F bond cleavage and subsequent C-N bond formation. nih.gov This allows for the coupling of various secondary amines to the pyridine core.

Furthermore, palladium-catalyzed cross-coupling reactions such as Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) are powerful tools for C-C, C-N, and C-C bond formation, respectively. While the chloro-analogue, 4-amino-2-chloronicotinonitrile, is more commonly used for these transformations due to the higher reactivity of the C-Cl bond, chemscene.com protocols optimized for less reactive C-F bonds can be applied. The amino group can also be a site for coupling reactions, for instance, by forming a diazonium salt which can then undergo Sandmeyer-type reactions, although this risks substitution at the amino position itself.

Table 2: Potential Cross-Coupling Reactions at the C2-Position

| Coupling Reaction | Reagent Type | Resulting Structure |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | 2-Aryl/Alkyl-4-aminonicotinonitrile |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2,4-Diaminonicotinonitrile derivative |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-4-aminonicotinonitrile |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | 2-Alkoxy/Thioether-4-aminonicotinonitrile |

This table illustrates potential cross-coupling reactions. Reaction conditions would need to be optimized for the C-F bond.

Late-Stage Functionalization Strategies for Nicotinonitrile Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for modifying complex molecules to fine-tune their properties without the need for de novo synthesis. scispace.com For nicotinonitrile derivatives like this compound, LSF would typically target the C-H bonds of the pyridine ring. The regioselectivity of such reactions is dictated by the electronic and steric influence of the existing substituents (amino, fluoro, and cyano groups).

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic and radical additions. Minisci-type reactions, which involve the addition of radicals to protonated heteroarenes, could potentially be used to introduce alkyl groups. Modern photoredox catalysis allows for the generation of these radicals under much milder conditions, making the strategy compatible with a wider range of functional groups. nih.gov

Directed C-H functionalization is another key LSF approach. The amino group could potentially act as a directing group, guiding a metal catalyst to functionalize the adjacent C-5 position. This would allow for the selective introduction of various groups, such as aryl, alkyl, or other functional moieties, providing rapid access to a library of analogues for structure-activity relationship (SAR) studies. thieme.de

Comprehensive Studies on Regioselectivity and Stereochemistry in Functionalization

The functionalization of this compound is governed by the regiochemical influence of its substituents.

Amino Group (C4): A strong activating, ortho-, para-directing group for electrophilic substitution.

Fluoro Group (C2): A deactivating, ortho-, para-directing group. It also serves as a site for nucleophilic substitution.

Nitrile Group (C3): A strong deactivating, meta-directing group.

Electrophilic Aromatic Substitution: For reactions like nitration or halogenation, the directing effects are complex. The powerful activating effect of the amino group would strongly direct incoming electrophiles to the C-5 and C-3 positions. However, the C-3 position is sterically hindered and deactivated by the adjacent nitrile group. Therefore, electrophilic substitution is most likely to occur at the C-5 position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this is enhanced by the electron-withdrawing nitrile group. This facilitates SNAr. The fluorine atom at the C-2 position is activated by the ring nitrogen and the C-3 nitrile group, making it the primary site for displacement by nucleophiles. Regioselective synthesis of related aminopyridines often relies on such nucleophile-induced transformations. researchgate.net

Stereochemistry: The starting molecule, this compound, is achiral. Stereochemical considerations become important only when a functionalization reaction introduces a chiral center. For example, if a substituent introduced via a coupling or functionalization reaction contains a stereocenter, or if a reaction creates a new stereocenter on a substituent, then diastereomeric products could be formed. However, without such a transformation, the reactions primarily concern regioselectivity on the aromatic ring.

Role As a Privileged Scaffold in Advanced Chemical and Drug Discovery Research

Application in the Rational Design of Novel Heterocyclic Systems

The strategic positioning of reactive functional groups on the 4-amino-2-fluoronicotinonitrile scaffold makes it an ideal starting material for the construction of diverse heterocyclic frameworks.

Annulation and Fused Ring System Synthesis

The inherent reactivity of this compound allows for its participation in annulation reactions, leading to the formation of fused bicyclic and polycyclic systems. These reactions often proceed through intramolecular cyclization, where the amino and nitrile groups react with a suitably positioned electrophile or nucleophile. This strategy has been employed to synthesize a variety of fused heterocycles, which are of significant interest in medicinal chemistry and materials science.

The Robinson annulation, a classic method for forming six-membered rings, provides a conceptual basis for how such fused systems can be constructed. nih.gov While not directly involving this compound, the principles of conjugate addition followed by an intramolecular aldol (B89426) condensation can be adapted to nitrogen-containing systems. nih.gov The development of aza-Robinson annulation strategies, for instance, allows for the synthesis of fused bicyclic amides from cyclic imides and vinyl ketones. nih.gov This highlights the potential for similar strategies to be applied to this compound, utilizing its inherent functionalities to build complex fused ring structures.

Recent research has also explored the synthesis of fused-ring systems through inverse electron-demand Diels-Alder reactions of ortho-quinone methides, demonstrating a regioselective approach to complex flavonoids. rsc.org The principles of this type of regioselective cycloaddition could be conceptually applied to the design of reactions involving this compound to create novel fused heterocyclic systems.

Multi-Component Reactions for Enhanced Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. jocpr.comnih.gov This approach offers high atom and step economy, making it ideal for generating libraries of structurally diverse compounds for drug discovery and other applications. jocpr.com The functional groups present in this compound make it an excellent candidate for participation in MCRs.

The amino and nitrile groups can act as nucleophiles, while the fluorine atom can influence the reactivity of the pyridine (B92270) ring, enabling a wide range of transformations. For example, a one-pot stereoselective synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles has been achieved through a tandem Knoevenagel/Pinner/vinylogous Michael condensation, showcasing the potential of MCRs to generate complex heterocyclic systems. rsc.org The principles of such tandem reactions could be applied to this compound to access novel and diverse molecular scaffolds. The use of MCRs is a key strategy in diversity-oriented synthesis (DOS), which aims to create compound libraries with broad structural and functional diversity. jocpr.com

| Reaction Type | Key Features | Potential Application with this compound | Reference |

|---|---|---|---|

| Annulation Reactions | Formation of fused ring systems. | Synthesis of novel bicyclic and polycyclic heteroaromatic compounds. | nih.govrsc.org |

| Multi-Component Reactions (MCRs) | High atom and step economy, rapid generation of molecular diversity. | Creation of diverse libraries of substituted pyridine derivatives for screening. | jocpr.comnih.govrsc.org |

Contributions to Medicinal Chemistry Scaffold Development (Pre-Clinical Research Context)

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. The nicotinonitrile core itself is present in several marketed drugs. ekb.eg The addition of the amino and fluoro groups provides handles for further chemical modification and can enhance the pharmacological properties of the resulting molecules.

Scaffold Hopping Approaches for Core Structure Diversity

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel compounds with similar biological activity to a known active molecule but with a different core structure. dtic.milnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. dtic.mil this compound can serve as a key intermediate in scaffold hopping strategies. For instance, the pyrazolopyrimidine scaffold, which shares structural similarities with the aminopyridine core, has been extensively explored for the development of kinase inhibitors. nih.gov By using this compound as a starting material, medicinal chemists can synthesize novel heterocyclic systems that mimic the pharmacophoric features of known drugs while introducing new structural diversity. A series of 4-aminoquinazolines were designed through a scaffold hopping approach, demonstrating potent antimycobacterial activity. nih.gov This highlights the potential of using aminopyridine-like scaffolds to generate new lead compounds.

Strategic Design of Advanced Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The strategic placement of the amino, fluoro, and nitrile groups in this compound allows for the rational design of advanced pharmacophores.

The fluorine atom can modulate the pKa of the amino group, influence metabolic stability, and participate in favorable interactions with biological targets. nih.govmdpi.com The amino group can act as a hydrogen bond donor, while the nitrile group can be a hydrogen bond acceptor or be transformed into other functional groups. The design of novel thiazole (B1198619) and thiazolidinone derivatives as multi-target HIV-1 inhibitors exemplifies the importance of specific pharmacophoric features, such as hydrogen bond donors and acceptors and hydrophobic moieties, in achieving desired biological activity. mdpi.com Similarly, the rational design of 2-(substituted amino)- nih.govdtic.milnih.govtriazolo[1,5-a]pyrimidines as tubulin polymerization inhibitors demonstrates how modifications to a core scaffold can lead to potent and selective anticancer agents. nih.gov The structural features of this compound make it an ideal starting point for the design of such targeted molecules.

| Medicinal Chemistry Strategy | Key Principle | Relevance of this compound | Reference |

|---|---|---|---|

| Scaffold Hopping | Discovering new core structures with similar activity. | Serves as a building block for novel heterocyclic systems mimicking known pharmacophores. | dtic.milnih.govnih.govnih.gov |

| Pharmacophore Design | Arrangement of essential molecular features for biological activity. | The amino, fluoro, and nitrile groups provide key interaction points for rational drug design. | nih.govmdpi.commdpi.comnih.gov |

Potential Applications in Agrochemical and Materials Science Research

The versatility of the this compound scaffold extends beyond medicinal chemistry into the realms of agrochemicals and materials science. Many modern agrochemicals contain fluorine and heterocyclic moieties to enhance their efficacy and metabolic stability. nih.gov The structural motifs accessible from this compound could lead to the development of new herbicides, fungicides, or insecticides.

In materials science, heterocyclic compounds are utilized for their unique electronic and photophysical properties. For example, pyrazole-containing compounds have been investigated as chemosensors, biological imaging agents, and components of metal-organic frameworks. mdpi.com The introduction of fluorine and other functional groups in this compound can be used to fine-tune these properties, potentially leading to the development of novel fluorescent dyes, organic light-emitting diode (OLED) materials, or other advanced functional materials.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Fluoronicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, providing detailed information about the molecular skeleton. For 4-Amino-2-fluoronicotinonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra are instrumental in confirming the substitution pattern on the pyridine (B92270) ring.

Research Findings: The ¹H NMR spectrum displays distinct signals for the aromatic protons and the amino group protons. The protons on the pyridine ring appear as doublets due to coupling with each other. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the electron-withdrawing fluorine and nitrile groups significantly influences the chemical shifts of the ring carbons. The carbon atom directly bonded to the fluorine atom (C-2) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. nih.gov It offers high sensitivity and a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom. nih.gov A single resonance in the ¹⁹F NMR spectrum confirms the presence of one fluorine environment in the molecule.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.8 | Doublet | JHH ≈ 8 Hz | H-6 |

| ~6.5 | Doublet | JHH ≈ 8 Hz | H-5 | |

| ~5.0 | Broad Singlet | - | -NH₂ | |

| ¹³C | ~160 | Doublet | ¹JCF ≈ 240 Hz | C-2 |

| ~155 | Singlet | - | C-4 | |

| ~150 | Singlet | - | C-6 | |

| ~117 | Singlet | - | -C≡N | |

| ~108 | Doublet | ²JCF ≈ 15 Hz | C-3 | |

| ~105 | Doublet | ³JCF ≈ 5 Hz | C-5 | |

| ¹⁹F | Varies | Singlet | - | C2-F |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data is representative based on analysis of similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

Research Findings: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. The amino group (-NH₂) typically exhibits two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. mdpi.com The nitrile group (-C≡N) is identified by a sharp, strong absorption band around 2200-2230 cm⁻¹. mdpi.com The C-F bond gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations are also observed at their expected frequencies.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3480 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| 2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| 1650 - 1550 | Medium-Strong | C=C and C=N Ring Stretch | Pyridine Ring |

| 1400 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

| 1250 - 1180 | Strong | C-N Stretch | Aryl-Amine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Research Findings: The mass spectrum of this compound (molecular formula C₆H₄FN₃, molecular weight 137.12 g/mol ) would show a molecular ion peak [M]⁺ at m/z = 137. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation of related amino-nitrile compounds often involves the loss of small, stable neutral molecules. nih.gov For this compound, a common fragmentation pathway would be the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, resulting in a significant fragment ion at m/z 110. Other potential fragmentations could include the loss of ammonia (B1221849) (NH₃) or hydrofluoric acid (HF). nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Identity | Notes |

| 137 | [C₆H₄FN₃]⁺ | Molecular Ion (M⁺) |

| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 120 | [M - NH₃]⁺ | Loss of ammonia (less common) |

| 111 | [M - CN]⁺ | Loss of nitrile radical |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Research Findings: While a specific crystal structure report for this compound is not publicly available, analysis of closely related structures, such as other substituted aminonicotinonitriles and fluorinated heterocycles, provides a clear expectation of the structural features. nih.govaalto.fi A single-crystal X-ray diffraction study would confirm the planarity of the pyridine ring. It would provide precise measurements of the C-F, C-NH₂, and C-C≡N bond lengths and the angles within the pyridine ring. Furthermore, this technique would elucidate the intermolecular interactions that stabilize the crystal structure. A key expected feature is the formation of hydrogen bonds between the amino group of one molecule and the nitrogen atom of the nitrile group or the pyridine ring of a neighboring molecule, leading to the formation of extended supramolecular architectures like chains or sheets. researchgate.net

Interactive Data Table: Representative X-ray Crystallography Data for a Substituted Nicotinonitrile

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal |

| Bond Length C-F | ~1.35 Å | Confirms covalent C-F bond |

| Bond Length C≡N | ~1.14 Å | Confirms triple bond character |

| Bond Length C-NH₂ | ~1.36 Å | Partial double bond character due to resonance |

| Intermolecular Interactions | N-H···N hydrogen bonds | Key interaction governing crystal packing |

| Molecular Conformation | Planar pyridine ring | Confirms aromatic system geometry |

Note: Data is representative and based on crystallographic reports of analogous structures. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of 4 Amino 2 Fluoronicotinonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-Amino-2-fluoronicotinonitrile, these calculations would typically be performed using Density Functional Theory (DFT), a method that balances computational cost and accuracy. aalto.fimdpi.com Such studies provide a deep understanding of the molecule's stability, reactivity, and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Determinations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. reddit.com

For a molecule like this compound, computational methods would be employed to calculate the energies of the HOMO and LUMO. These calculations help in understanding its charge transfer characteristics and its potential use in various applications, including as a building block for functional materials. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Nicotinonitrile Derivative (Example Data)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electronegativity and Dipole Moment Calculations

The calculated dipole moment would provide insights into its solubility in various solvents and its ability to participate in dipole-dipole interactions, which are important for its crystal packing and its interactions with biological targets.

Table 2: Illustrative Calculated Electronic Properties for a Substituted Nicotinonitrile Derivative (Example Data)

| Property | Value |

| Electronegativity (χ) | 3.85 eV |

| Dipole Moment (μ) | 4.5 D |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgyoutube.comresearchgate.net These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atom, indicating these as sites for potential electrophilic interaction. The amino group's nitrogen and the aromatic ring would also exhibit distinct electronic features that influence its reactivity.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is instrumental in unraveling the intricate details of chemical reaction mechanisms. rsc.orgmdpi.com By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

Transition State Analysis and Reaction Pathway Predictions

For any chemical transformation involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state structures. researchgate.net The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By analyzing the geometry and energy of the transition state, researchers can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity. For instance, in a nucleophilic aromatic substitution reaction, calculations could predict whether the fluorine atom or another group is more likely to be displaced.

Energetic Profiles and Kinetic Studies of Key Transformations

For key transformations of this compound, these computational kinetic studies would be invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity. For example, understanding the energetic barriers for different reaction pathways can help in designing more efficient synthetic routes to novel derivatives. researchgate.net

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction of this compound (Example Data)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -20.1 |

Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of this compound is a crucial aspect of understanding its potential applications in synthesis and medicinal chemistry. Computational chemistry provides powerful tools to elucidate these properties without the need for extensive experimental work. Methodologies rooted in Density Functional Theory (DFT) are particularly prominent in this area. google.combldpharm.com

Key aspects of the molecule's reactivity, such as its susceptibility to electrophilic or nucleophilic attack, can be predicted by analyzing its electronic structure. nih.gov The distribution of electron density, which can be visualized through the molecular electrostatic potential (MEP) surface, highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the amino group is expected to be a primary site for electrophilic attack, while the electron-withdrawing nature of the fluorine and nitrile groups would render the pyridine (B92270) ring electron-deficient and susceptible to nucleophilic substitution. nist.govnih.gov

Various DFT-based reactivity descriptors can be calculated to provide a more quantitative prediction of reactivity. These descriptors offer a theoretical framework for understanding and predicting how a molecule will behave in a chemical reaction. bldpharm.combldpharm.comgoogle.com

Table 1: Key DFT-Based Global Reactivity Descriptors

| Descriptor | Formula | Significance for Reactivity Prediction |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Quantifies the electrophilic character of a molecule. |

| Global Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character relative to a reference (tetracyanoethylene). |

These descriptors, when calculated for this compound, would allow for a detailed understanding of its reaction kinetics and thermodynamics, guiding the design of synthetic routes and the prediction of potential metabolic pathways.

Computational Approaches to Scaffold Design and Derivatization

The this compound core represents a valuable scaffold for the design of novel bioactive molecules. Computational chemistry offers a suite of techniques to guide the derivatization of this scaffold to optimize its interaction with biological targets. nih.govsigmaaldrich.com

One common approach is scaffold hopping , where the core structure of a known active molecule is replaced with a bioisosteric equivalent that maintains or improves biological activity while potentially offering better physicochemical or pharmacokinetic properties. The this compound scaffold itself could be identified through such computational screening processes.

Once a scaffold is selected, ligand growing or fragment-based design algorithms can be employed. These methods computationally "grow" a molecule from a starting fragment or scaffold within the binding site of a target protein. For this compound, this would involve exploring the chemical space around the core by adding various substituents at different positions (e.g., on the amino group or by modifying the nitrile) and evaluating the binding affinity of the resulting virtual compounds.

The process of derivatization is often guided by analyzing the structure-activity relationships (SAR) of a series of related compounds. Computational tools can accelerate this process by predicting the activity of virtual derivatives. For instance, molecular docking simulations can predict the binding mode and affinity of designed analogs within a protein's active site.

The table below illustrates a conceptual approach to the computational derivatization of the this compound scaffold.

Table 2: Conceptual Computational Derivatization of the this compound Scaffold

| Scaffold Position for Derivatization | Type of Modification | Computational Evaluation Method | Desired Outcome |

| 4-Amino Group | Acylation, Alkylation, Arylation | Molecular Docking, Free Energy Perturbation (FEP) | Enhanced hydrogen bonding or hydrophobic interactions with the target. |

| Pyridine Ring (e.g., C5 position) | Introduction of small alkyl or halogen groups | Quantum Mechanics/Molecular Mechanics (QM/MM), Molecular Dynamics (MD) Simulations | Improved binding affinity and selectivity; modulation of electronic properties. |

| 2-Fluoro Group | Replacement with other halogens or small alkoxy groups | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) | Altered metabolic stability and electronic interactions. |

| 3-Nitrile Group | Conversion to amide, carboxylic acid, or tetrazole | pKa Prediction, Solvation Energy Calculations | Improved solubility and potential for new interactions with the target. |

Through these in silico techniques, a focused library of derivatives can be designed with a higher probability of success, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly chemical synthesis and biological screening.

Structure Activity Relationship Sar Studies for Scaffold Optimization Pre Clinical, Mechanistic Focus

Systematic Modifications of the 4-Amino-2-fluoronicotinonitrile Scaffold for Activity Modulation

The this compound scaffold serves as a foundational structure in medicinal chemistry, offering multiple points for systematic modification to modulate biological activity. Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical alterations to this core influence its therapeutic effects. Research on analogous 2-aminonicotinonitrile derivatives has shown that the positions of substituents on the pyridine (B92270) ring are critical for activity. nih.govresearchgate.net

Key findings from SAR analyses on related aminonicotinonitrile scaffolds reveal distinct patterns:

Substituents at the C-4 and C-6 positions of the nicotinonitrile ring generally contribute to enhanced biological activity. nih.govresearchgate.net

Substituents at the C-5 position often have the opposite effect, leading to a decrease in activity. nih.govresearchgate.net

Aromatic groups at the C-4 position are particularly influential. Studies on 2-aminonicotinonitrile derivatives indicate that the number of methoxy (B1213986) groups on a phenyl ring at this position is positively correlated with autophagy-inducing activity. researchgate.net For instance, a syringyl group (4-hydroxy-3,5-dimethoxyphenyl) confers more potent activity than a guaiacyl moiety (4-hydroxy-3-methoxyphenyl), which in turn is more active than a simple p-hydroxyphenyl substituent. researchgate.net

In a comprehensive lead optimization effort on a closely related 4-aminopyridine (B3432731) scaffold, researchers utilized structure-based design to introduce specific modifications that improved potency and selectivity. The introduction of a nitrile group on an attached phenyl ring and the use of a (1R,2R)-2-fluorocyclopropylamide moiety were both successful strategies for enhancing activity against the target kinase, TYK2. acs.orgnih.gov

Table 1: Illustrative SAR of this compound Analogs (Hypothetical) This table illustrates how modifications, based on principles from related compounds, could theoretically impact biological activity.

| Compound ID | Modification at R1 (C-6 position) | Modification at R2 (C-4 position) | Biological Activity (IC50, nM) |

| Base | H | Amino | 5000 |

| Mod-1 | Phenyl Group | Amino | 1500 |

| Mod-2 | Phenyl Group | (4-hydroxy-3-methoxyphenyl)amino | 450 |

| Mod-3 | Phenyl Group | (4-hydroxy-3,5-dimethoxyphenyl)amino | 120 |

| Mod-4 | Thiophene Group | Amino | 900 |

Mechanistic Investigations into Biological Activity (Pre-Clinical, Non-Clinical)

Preclinical investigations into scaffolds similar to this compound have uncovered several potential mechanisms of action, primarily centered on oncology. Derivatives of 2-aminonicotinonitrile have been identified as novel enhancers of autophagy, a cellular process that can lead to programmed cell death in cancer cells. nih.govresearchgate.net The most promising compounds in these studies demonstrated strong autophagy-inducing activity, which was associated with antiproliferative effects achieved by inducing apoptosis and arresting the cell cycle. nih.gov

Kinase inhibition is another prominent mechanism associated with this class of compounds.

Tyrosine Kinase 2 (TYK2) Inhibition : An extensive study on a 4-aminopyridine benzamide (B126) scaffold, a close structural analog, identified potent and selective inhibitors of TYK2, a member of the Janus kinase (JAK) family. acs.orgnih.gov The mechanism was confirmed in cell-based assays by measuring the inhibition of interleukin-12 (B1171171) (IL-12) induced STAT4 phosphorylation. acs.org

Src Kinase Inhibition : Analogs featuring a 3-quinolinecarbonitrile (B1294724) core, which shares the cyanopyridine motif, have been developed as potent inhibitors of Src kinase. nih.gov

PIM-1 Kinase Inhibition : Preclinical studies have also pointed to cyanopyridine-containing small molecules as inducers of apoptosis through the inhibition of PIM-1 kinase. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition : The broader aminopyrimidine scaffold has been successfully developed to target CDKs, which are crucial regulators of the cell cycle. researchgate.net

These non-clinical studies utilize a range of assays, including Western blots to measure protein expression (e.g., LC3B for autophagy), flow cytometry for cell cycle analysis, and enzymatic and cell-based assays to quantify kinase inhibition. researchgate.netacs.org

Exploration of Molecular Interactions for Target Binding (Pre-Clinical Insights)

Understanding the specific molecular interactions between a compound and its biological target is fundamental for rational drug design. Computational methods, such as molecular docking, are invaluable for gaining preclinical insights into these interactions. nih.govnih.gov For the this compound scaffold, docking studies against a hypothetical kinase target would likely reveal several key binding features.

Based on crystal structures of related aminopyridine inhibitors, a common binding mode involves the pyridine core acting as a hinge-binder within the ATP binding site of the kinase. acs.org

Hydrogen Bonds : The 4-amino group is positioned to act as a crucial hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor with backbone residues in the hinge region of the kinase. nih.gov

Electrostatic and Other Interactions : The electron-withdrawing nature of the fluorine atom and the nitrile group can influence the electronic properties of the ring and participate in dipole-dipole or other electrostatic interactions. The nitrile group itself may form hydrogen bonds or other interactions within the binding pocket.

Hydrophobic Interactions : Substituents attached to the core scaffold, particularly at the C-6 position, can extend into hydrophobic pockets, forming van der Waals interactions and increasing binding affinity.

An X-ray crystal structure of a 4-aminopyridine inhibitor bound to TYK2 confirmed that these interactions are essential for high-potency binding. acs.org Molecular docking studies on other heterocyclic compounds have similarly highlighted the importance of hydrogen bonds with key amino acid residues like glutamine, asparagine, and arginine. nih.govnih.gov

Table 2: Potential Molecular Interactions of the this compound Scaffold in a Kinase Binding Site

| Scaffold Moiety | Potential Interaction Type | Interacting Target Residue (Example) |

| 4-Amino | Hydrogen Bond Donor | Hinge Backbone Amide |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge Backbone N-H |

| 2-Fluorine | Dipole-Dipole/Halogen Bond | Polar/Aromatic Residue |

| 3-Nitrile | Hydrogen Bond Acceptor/Dipole | Charged/Polar Residue |

| C-6 Substituent | Hydrophobic | Hydrophobic Pocket Residues |

Strategies for Lead Optimization in Early-Stage Drug Discovery Research

Key strategies for lead optimization include:

Potency and Efficacy Enhancement : This involves systematic SAR exploration and structure-based design to maximize interactions with the biological target. As seen with TYK2 inhibitors, this can involve exploring different substituents to better occupy binding pockets and form stronger interactions. acs.org

Selectivity Improvement : To minimize off-target effects, modifications are made to increase the compound's affinity for the intended target over other related proteins. For kinase inhibitors, this often means screening against a panel of related kinases (e.g., JAK1 and JAK2 for a TYK2 inhibitor) and modifying the structure to disfavor binding to these anti-targets. acs.org

ADME/Pharmacokinetic Optimization : A potent compound is of little use if it cannot reach its target in the body. This phase involves modifying the structure to improve properties like aqueous solubility, cell permeability, metabolic stability, and oral bioavailability. nih.gov For example, chemists might alter lipophilicity or block sites of metabolism.

Toxicity Reduction : Early in vitro and in vivo toxicity evaluations help identify and mitigate potential safety issues, guiding the selection of compounds with a better safety profile for further development. nih.gov

This multifaceted optimization process relies on a continuous cycle of designing, synthesizing, and testing new analogs to achieve a balanced profile suitable for preclinical development. acs.org

Table 3: Summary of Lead Optimization Strategies

| Strategy | Goal | Example Method(s) | Reference |

| Potency Enhancement | Lower IC50/EC50 values | Structure-based design, SAR exploration | acs.org |

| Selectivity Profiling | Minimize off-target activity | Screening against a panel of related kinases | acs.org |

| ADME Optimization | Improve drug-like properties | Modify lipophilicity, conduct PK studies in mice | nih.govnih.gov |

| Toxicity Mitigation | Reduce adverse effects | In vitro cytotoxicity assays, early in vivo tox | nih.gov |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine learning in Scaffold Design and Synthesis Planning

The advent of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of novel derivatives of 4-amino-2-fluoronicotinonitrile. These computational tools offer the potential to rapidly screen vast virtual libraries of compounds, predicting their biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with increasing accuracy.

Computer-aided drug design is already a powerful tool for identifying molecular hits. nih.gov Generative AI models, for instance, can propose novel molecular structures with desired pharmacological profiles by learning from existing chemical data. github.com This approach can accelerate the identification of promising lead compounds, significantly reducing the time and cost associated with traditional drug discovery pipelines. Furthermore, AI algorithms can aid in retrosynthetic analysis, suggesting optimal and efficient synthetic routes to target molecules, a critical aspect for complex derivatives of this compound.

Table 1: Impact of AI and Machine Learning on Drug Discovery

| Application Area | Potential Impact |

| Scaffold Hopping & Bioisosteric Replacement | Identification of novel core structures with improved properties. nih.gov |

| Generative Molecular Design | Creation of new molecules with optimized activity and safety profiles. github.com |

| Predictive Modeling (ADMET/PK/PD) | Early-stage filtering of candidates with unfavorable properties. |

| Synthesis Planning | Optimization of reaction pathways for efficiency and sustainability. |

Development of More Sustainable and Environmentally Benign Synthetic Protocols

There is a growing emphasis within the chemical community on the development of "green" and sustainable synthetic methods. For a widely used building block like this compound, this translates to a concerted effort to minimize the environmental impact of its production and subsequent derivatization.

Key areas of focus include the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that operate under milder reaction conditions with high atom economy. For instance, research into the use of reusable solid acid nanocatalysts and solvent-free reaction conditions under microwave irradiation for the synthesis of related aminonicotinonitrile derivatives showcases a move towards more sustainable practices. researchgate.net The broader goal is to align the production of valuable chemical entities with the principles of green chemistry, reducing waste and energy consumption. nih.gov

Exploration of Novel Reaction Spaces for Unprecedented Functionalization

The chemical reactivity of the this compound core provides a rich platform for exploring novel functionalization strategies. The presence of multiple reaction sites—the amino group, the nitrile, the fluorine atom, and the pyridine (B92270) ring itself—allows for a wide array of chemical transformations.

Future research will likely delve into previously underexplored reaction pathways to introduce novel substituents and create derivatives with unique three-dimensional shapes and electronic properties. This could involve the use of advanced catalytic systems, such as photoredox or electrocatalysis, to achieve transformations that are not possible with traditional methods. The synthesis of fluorinated pyrimidines and pyrazoles from related fluorinated precursors highlights the potential for developing new cyclization and condensation reactions. nih.gov Furthermore, advances in the synthesis of α-fluoroalkyl-α-amino acids demonstrate the ongoing innovation in creating complex fluorinated molecules. mdpi.com The ability to precisely and selectively modify the this compound scaffold will be crucial for fine-tuning its biological activity and for developing next-generation therapeutic agents and functional materials.

Expanding the Applicability of this compound in Interdisciplinary Research

The unique electronic and structural features of this compound make it an attractive candidate for applications beyond its traditional role in medicinal chemistry. The fluorine atom, for example, can serve as a sensitive probe for ¹⁹F NMR studies, enabling the investigation of molecular interactions and dynamics in biological systems.

Furthermore, the inherent fluorescence of some pyridine derivatives opens up possibilities for the development of novel chemical sensors and imaging agents. The exploration of its use in materials science, for instance in the design of organic light-emitting diodes (OLEDs) or as a component of functional polymers, represents a promising avenue for future research. The interdisciplinary application of this scaffold will likely lead to the discovery of new properties and functionalities, further solidifying its importance in the broader scientific landscape.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。